![molecular formula C7H4F2O2 B6315922 2,4-Difluoro-5-hydroxybenzaldehyde CAS No. 1806330-57-3](/img/structure/B6315922.png)
2,4-Difluoro-5-hydroxybenzaldehyde
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Description
2,4-Difluoro-5-hydroxybenzaldehyde is a chemical compound that belongs to the family of benzaldehydes . It has a molecular weight of 158.1 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,4-Difluoro-5-hydroxybenzaldehyde is1S/C7H4F2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2,4-Difluoro-5-hydroxybenzaldehyde is a solid compound . It has a molecular weight of 158.1 .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like benzaldehydes have been reported to target cellular antioxidation systems .
Mode of Action
It’s known that benzaldehydes can disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Biochemical Pathways
It’s worth noting that phenolic compounds, which include a wide range of substances like 2,4-difluoro-5-hydroxybenzaldehyde, are known to be involved in various biochemical pathways .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may disrupt cellular antioxidation systems, leading to inhibited microbial growth .
properties
IUPAC Name |
2,4-difluoro-5-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHAZIWJSPBIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-hydroxybenzaldehyde |
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